

Basolite Z377 (MOF-177): A Fundamental Research Guide

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Compound of Interest

Compound Name: *Basolite Z377*

Cat. No.: *B8822124*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Basolite Z377, scientifically known as MOF-177, is a prominent member of the metal-organic framework (MOF) family of materials.^[1] MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules.^{[2][3]} MOF-177 is composed of zinc ions (Zn^4O tetrahedra) and 1,3,5-benzenetribenzoate (BTB) organic linkers, forming a three-dimensional network with a cubic structure.^{[2][4][5]} This structure results in exceptionally high porosity and a large surface area, making it a material of significant interest for a variety of applications, including gas storage, separations, and, notably, as a promising candidate for advanced drug delivery systems.^{[2][3][4][5][6]} Its tunable pore size and the potential for surface modification allow for the encapsulation and controlled release of therapeutic agents.^{[2][7]}

Physicochemical Properties

The defining characteristic of **Basolite Z377** is its vast internal surface area and porosity. These properties are crucial for its function in both gas storage and drug delivery, as they determine the loading capacity for guest molecules. Below is a summary of its key physicochemical properties compiled from various studies.

Property	Value	Conditions/Notes	Source
BET Surface Area	>4500 m ² /g	[4][5]	
~3100 m ² /g	Measured on a sample synthesized for gas adsorption studies.	[8]	
3780 m ² /g	[9]		
Langmuir Surface Area	5640 m ² /g	[10]	
Pore Volume	2.65 cm ³ /g	[4][5]	
1.58 cm ³ /g	[8]		
Median Pore Diameter	12.7 Å (1.27 nm)	[4][5]	
10.6 Å (1.06 nm)	[8]		
1-3 nm	General range for mesoporous spaces.	[2]	
Molecular Formula	C ₅₄ H ₃₀ O ₁₃ Zn ₄	[1]	
Molecular Weight	1148.34 g/mol	[1]	
Thermal Stability	Stable up to 330°C	Under a flow of oxygen. Decomposes to zinc oxide at 420°C.	[4][5]
Moisture Sensitivity	Degrades upon exposure to moisture.	The framework structure is not stable upon H ₂ O adsorption and can decompose after exposure to ambient air.	[4][5][10][11]

Synthesis and Experimental Protocols

The synthesis of **Basolite Z377** typically involves solvothermal methods, where the metal source and the organic linker are dissolved in a solvent and heated in a sealed vessel. While various modifications exist, a general procedure can be outlined.

General Solvothermal Synthesis Protocol

- Precursor Preparation: A zinc salt, commonly zinc nitrate hexahydrate ($\text{Zn}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$), is used as the metal source. The organic linker is 1,3,5-Benzenetricarboxylic acid (H_3BTC or BTB).
- Dissolution: The zinc salt and the organic linker are dissolved in a suitable solvent. Diethylformamide (DEF) is a commonly used solvent.[\[12\]](#)
- Reaction: The solution is placed in a sealed reaction vessel, often a Teflon-lined autoclave, and heated to a specific temperature for a set duration. For instance, a microwave-assisted synthesis can be performed at 220°C for 4 hours.[\[13\]](#)
- Isolation: After the reaction, the vessel is cooled, and the resulting crystalline product is filtered.
- Purification: The collected solid is washed multiple times with a solvent like diethylformamide and then chloroform to remove any unreacted starting materials and impurities.[\[14\]](#)
- Activation: To achieve the high porosity, the solvent molecules trapped within the pores of the MOF must be removed. This is a critical step and is typically done by heating the material under a high vacuum.[\[14\]](#) A common activation procedure involves heating at 120-200°C under a pressure of less than 0.1 mbar for over 8 hours.[\[15\]](#)

Characterization Techniques

The synthesized **Basolite Z377** is characterized using a variety of analytical techniques to confirm its structure, porosity, and thermal stability.

- X-ray Diffraction (XRD): This is a fundamental technique used to confirm the crystalline structure of the MOF. Both single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) can be employed to verify the atomic arrangement and phase purity.[\[9\]](#)

- Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the material by measuring its weight change as a function of temperature. This analysis reveals the temperature at which the framework starts to decompose.[4][5][9]
- Gas Adsorption Analysis (BET): Nitrogen or argon adsorption-desorption isotherms are measured at 77 K to determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution of the activated MOF.[8][16]
- Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology and crystal size of the synthesized MOF particles.
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps to identify the functional groups present in the MOF structure and confirm the coordination of the organic linker to the metal centers.[9]

Core Applications and Mechanisms

Gas Storage and Separation

Basolite Z377 exhibits exceptional gas storage capacities, particularly for hydrogen (H₂) and carbon dioxide (CO₂).[4][5] Its high surface area and pore volume provide ample sites for gas molecules to adsorb.

- Hydrogen Storage: At 77 K and 100 bar, a hydrogen adsorption of 19.6 wt% has been observed.[4][5] At room temperature (298 K) and 10 MPa, the capacity is approximately 0.62 wt%.[8][11]
- Carbon Dioxide Uptake: A CO₂ uptake of 35 mmol/g was measured at 45 bar and ambient temperature.[4][5]
- Air Separation: MOF-177 shows potential for air separation, as it adsorbs oxygen more favorably than nitrogen with a selectivity of about 1.8 at 1 atm and 298 K.[8][11]

The mechanism of gas storage is primarily physisorption, where gas molecules are held within the pores by weak van der Waals forces.

Drug Delivery

The unique properties of MOFs, such as high drug loading capacity and tunable release kinetics, make them excellent candidates for drug delivery systems.[\[6\]](#)[\[7\]](#)[\[17\]](#) **Basolite Z377**, with its large pores, is particularly suitable for encapsulating therapeutic molecules.[\[2\]](#)

Drug Loading Strategies

There are several methods to load drugs into MOFs:

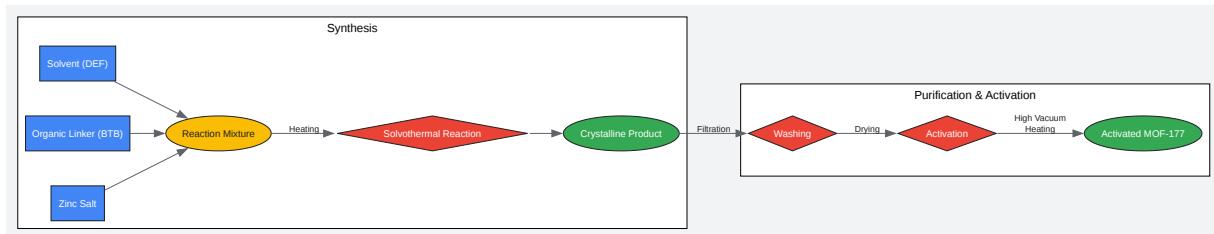
- Post-Synthetic Encapsulation: The drug is loaded into the pre-synthesized MOF by soaking the activated MOF in a concentrated solution of the drug. The drug molecules diffuse into the pores and are adsorbed onto the internal surface.[\[6\]](#)[\[7\]](#)
- One-Pot Synthesis (In-situ Encapsulation): The drug is added to the reaction mixture during the synthesis of the MOF. As the framework forms, the drug molecules are entrapped within the growing crystals. This method can lead to a more uniform distribution of the drug.[\[18\]](#)[\[19\]](#)

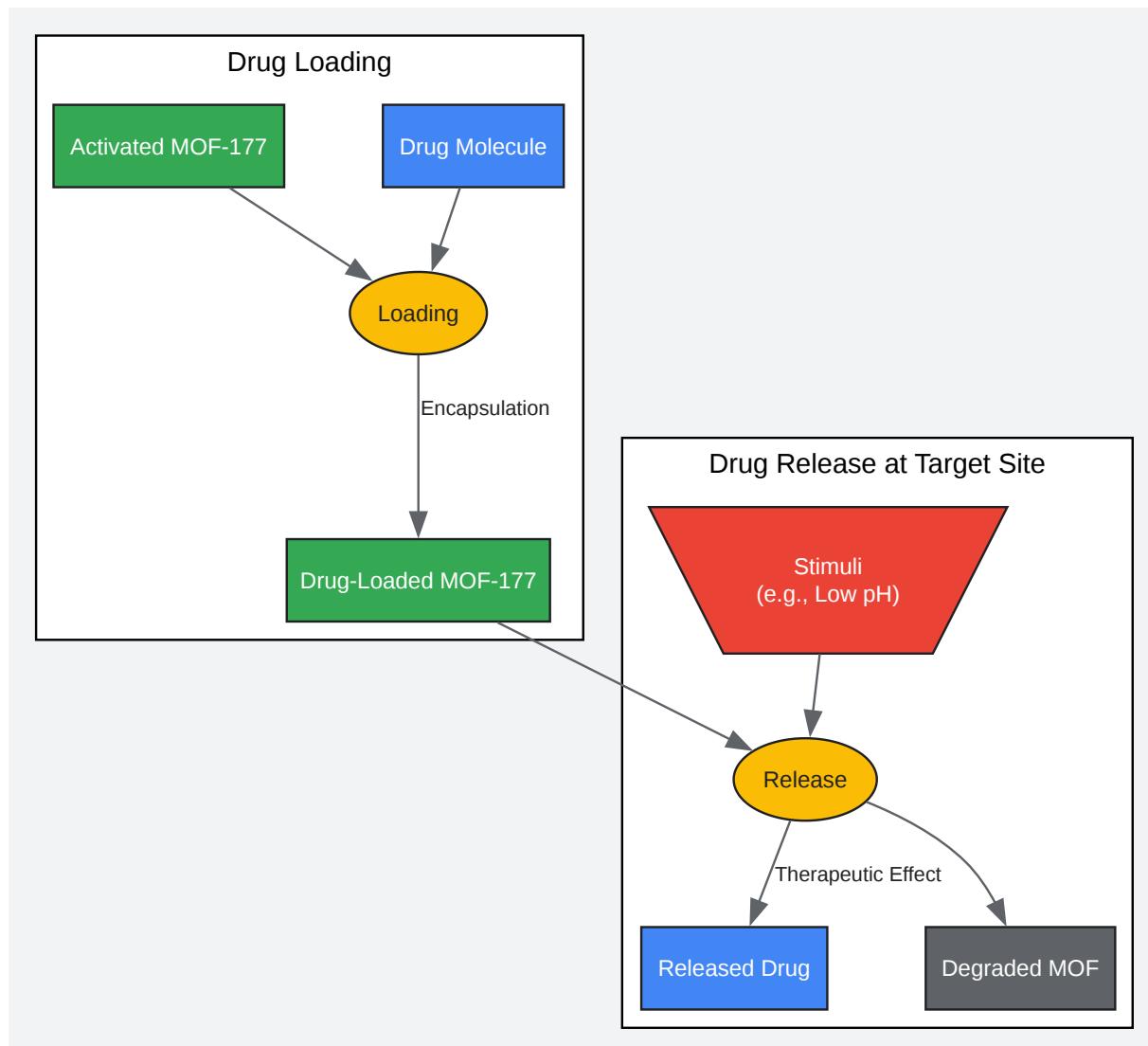
Drug Release Mechanisms

The release of the encapsulated drug from the MOF can be triggered by various stimuli, allowing for targeted and controlled delivery.

- pH-Responsive Release: The acidic environment of tumor tissues or specific cellular compartments can trigger the release of drugs.[\[18\]](#) For MOFs like ZIF-8, which are composed of zinc and imidazole-based linkers, the acidic conditions can lead to the breakdown of the framework structure, resulting in drug release.[\[20\]](#) While MOF-177 is less stable in acidic conditions, this property can be harnessed for controlled release.
- Diffusion-Controlled Release: The drug molecules can slowly diffuse out of the pores of the MOF into the surrounding medium. The rate of diffusion can be controlled by the pore size of the MOF and the interactions between the drug and the framework.
- Competitive Displacement: The release can be triggered by the presence of other molecules in the biological environment that have a stronger affinity for the MOF framework, thereby displacing the drug molecules.

Visualizations





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